tetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene
Overview
Description
Tetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene is a polycyclic hydrocarbon with a unique structure characterized by four fused rings. This compound is known for its stability and interesting chemical properties, making it a subject of study in various fields of chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene typically involves the Diels-Alder reaction, a well-known method for constructing polycyclic structures. The reaction between cyclopentadiene and a suitable dienophile under controlled conditions yields the desired compound . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 0°C to 50°C to control the reaction rate and product distribution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The compound is often purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Tetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene undergoes various chemical reactions, including:
Reduction: Hydrogenation of the compound using catalysts such as palladium on carbon can yield saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur, where halogens or other substituents replace hydrogen atoms on the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Tetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene has several applications in scientific research:
Mechanism of Action
The mechanism by which tetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene exerts its effects involves its interaction with various molecular targets. The compound’s polycyclic structure allows it to participate in multiple types of chemical reactions, influencing pathways such as oxidation and reduction. Its stability and reactivity make it a valuable compound in studying reaction mechanisms and developing new materials .
Comparison with Similar Compounds
Similar Compounds
Tetracyclo[6.2.1.1(3,6).0(2,7)]dodec-4-ene: Another polycyclic hydrocarbon with a similar structure but different reactivity and stability.
1,45,8-Dimethanonaphthalene: A related compound with a different arrangement of rings and unique chemical properties.
Uniqueness
Tetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene stands out due to its specific ring structure, which imparts unique stability and reactivity. Its ability to undergo various chemical reactions while maintaining structural integrity makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
tetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14/c1-2-8-5-7(1)11-9-3-4-10(6-9)12(8)11/h1-4,7-12H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJSPFJUHHVKQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C4CC3C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80910375 | |
Record name | 1,4,4a,5,8,8a-Hexahydro-1,4:5,8-dimethanonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80910375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076-13-7, 15914-94-0, 83602-18-0 | |
Record name | 1,4:5,8-Dimethanonaphthalene,1,4,4a,5,8,8a-hexahydro-,(1alpha,4alpha,4aalpha,5alpha,8alpha,8aalpha)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4:5,8-Dimethanonaphthalene,1,4,4a,5,8,8a-hexahydro-,(1alpha,4alpha,4aalpha,5beta,8beta,8aalpha)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015914940 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4,5,8-Dimethanonaphthalene, 1,4,4a,5,8,8a-hexahydro-, (1alpha,4alpha,4abeta,5alpha,8alpha,8abeta)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083602180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4,4a,5,8,8a-Hexahydro-1,4:5,8-dimethanonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80910375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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